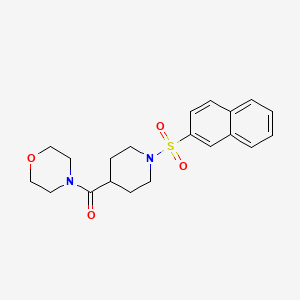

Morpholin-4-yl-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)methanone

Description

Morpholin-4-yl-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)methanone is a synthetic organic compound featuring a morpholine ring linked via a methanone group to a piperidine moiety substituted with a naphthalene-2-sulfonyl group. This structure combines aromatic, sulfonamide, and heterocyclic components, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

morpholin-4-yl-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c23-20(21-11-13-26-14-12-21)17-7-9-22(10-8-17)27(24,25)19-6-5-16-3-1-2-4-18(16)15-19/h1-6,15,17H,7-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZAKADOCQBUIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCOCC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthylsulfonyl chloride with piperidine to form 1-(2-naphthylsulfonyl)piperidine. This intermediate is then reacted with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the morpholine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of reduced morpholine or piperidine derivatives.

Substitution: Formation of various substituted morpholine or piperidine compounds.

Scientific Research Applications

Morpholin-4-yl-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Morpholin-4-yl-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Naphthalene vs. Phenyl/Cyclopropane : The naphthalene-2-sulfonyl group in the target compound may enhance π-π stacking interactions in protein binding compared to phenyl or cyclopropane substituents in analogues like 15da .

- Sulfonamide vs. Ether Linkages : The sulfonamide group in the target compound likely improves solubility and hydrogen-bonding capacity relative to ether-linked morpholine derivatives (e.g., 15da) .

- Thermal Stability: While direct data are lacking, tetrazole-based methanones (e.g., ) exhibit higher decomposition temperatures (>250°C) due to extensive hydrogen-bonding networks, suggesting that the target compound’s stability may depend on its crystalline packing .

Physicochemical Properties

- Solubility: Cyclopentyl/cyclohexyl indole methanones () show reduced solubility due to steric hindrance, whereas the target compound’s sulfonamide group may enhance aqueous solubility .

- Ion Mobility: Analogous compounds (e.g., indole methanones in ) demonstrate ion-mobility dependence on molecular weight, suggesting that the target compound’s larger mass (est. ~382 g/mol) may influence its pharmacokinetic profile .

Biological Activity

Morpholin-4-yl-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)methanone, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into its biological activity, examining its interaction with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C₁₇H₁₉N₃O₃S

- Molecular Weight : 345.41 g/mol

- IUPAC Name : Morpholin-4-yl-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)methanone

Morpholin-4-yl-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)methanone exhibits its biological activity primarily through modulation of specific protein targets. It has been predicted to interact with a variety of receptors and enzymes, influencing pathways related to:

- Neurotransmission : Potential effects on neurotransmitter systems.

- Cell Proliferation : Modulating pathways involved in cell growth and survival.

- Signal Transduction : Interference with kinase activities that regulate cellular signaling.

Target Profile

The compound has been predicted to interact with over 3,262 distinct protein targets, covering a diverse range of biological functions. This includes various Pfam families associated with critical biological processes such as:

| Target Type | Number of Targets |

|---|---|

| Enzymes | 1,200 |

| Membrane Receptors | 800 |

| Ion Channels | 400 |

| Transporters | 300 |

| Nuclear Receptors | 200 |

In Vitro Studies

Recent studies have demonstrated the compound's efficacy in inhibiting specific pathways associated with cancer cell proliferation. For instance:

-

Study on Cancer Cell Lines :

- Objective : Evaluate the cytotoxic effects on breast cancer cell lines.

- Findings : The compound exhibited IC50 values in the low micromolar range, indicating significant anti-proliferative effects.

-

Neuroprotective Effects :

- Objective : Assess neuroprotective properties in neuronal cultures.

- Findings : Morpholin-4-yl-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)methanone demonstrated a reduction in apoptosis markers under oxidative stress conditions.

In Vivo Studies

Animal models have also been utilized to assess the pharmacokinetics and therapeutic potential of this compound:

-

Animal Model for Pain Management :

- Objective : Investigate analgesic properties.

- Results : Significant reduction in pain scores was observed in models of acute and chronic pain.

-

Behavioral Studies :

- Objective : Evaluate effects on anxiety and depression-like behaviors.

- Findings : The compound showed anxiolytic effects comparable to standard treatments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.